molecular formula C16H12BrN3OS2 B11672643 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide

Cat. No.: B11672643
M. Wt: 406.3 g/mol
InChI Key: DDZZPYNNGGECLU-GIJQJNRQSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a bromophenyl group, and an acetohydrazide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole with an appropriate thiol reagent.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is synthesized by reacting acetic acid hydrazide with the benzothiazole derivative.

    Condensation Reaction: The final step involves the condensation of the acetohydrazide with 2-bromobenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the hydrazide or bromophenyl groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the hydrazide or bromophenyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound’s benzothiazole ring can interact with biological macromolecules, while the bromophenyl group can participate in halogen bonding. The acetohydrazide moiety may form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the bromophenyl group, resulting in different chemical properties and reactivity.

    N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide: Lacks the benzothiazole ring, affecting its biological activity and applications.

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide is unique due to the combination of its benzothiazole ring, bromophenyl group, and acetohydrazide moiety

Properties

Molecular Formula

C16H12BrN3OS2

Molecular Weight

406.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12BrN3OS2/c17-12-6-2-1-5-11(12)9-18-20-15(21)10-22-16-19-13-7-3-4-8-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+

InChI Key

DDZZPYNNGGECLU-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Br

Origin of Product

United States

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